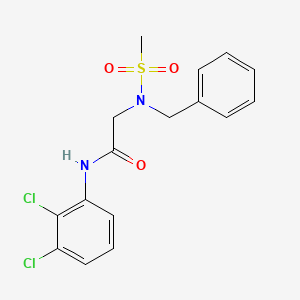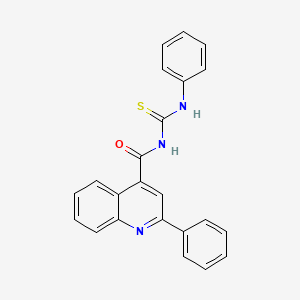![molecular formula C19H18ClN5O3S B3483461 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide](/img/structure/B3483461.png)
5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide
Overview
Description
Synthesis Analysis
The synthesis of Compound X involves several steps, including the condensation of a pyrazole derivative with a thienopyrimidine precursor. Researchers have reported various synthetic routes, optimizing yields and purity. Notably, the chloro substitution on the pyrazole ring enhances its reactivity, allowing for further functionalization. Detailed synthetic protocols are available in the literature .
Molecular Structure Analysis
The molecular formula of Compound X is C~18~H~16~ClN~5~O~2~S , with a molecular weight of approximately 383.87 g/mol . Its core structure consists of a fused pyrazole-thienopyrimidine scaffold, appended with a furan moiety. The chloro substituent on the pyrazole ring contributes to its lipophilicity and binding interactions with biological targets. Crystallographic studies reveal the precise three-dimensional arrangement of atoms, aiding in rational drug design .
Chemical Reactions Analysis
Compound X participates in various chemical reactions, including nucleophilic substitutions, cyclizations, and oxidative transformations. Researchers have explored its reactivity with different nucleophiles, leading to the synthesis of diverse derivatives. Additionally, the furan ring undergoes electrophilic additions, enabling the introduction of functional groups. These reactions play a crucial role in modifying Compound X for specific biological activities .
Mechanism of Action
Although the exact mechanism of action remains under investigation, preliminary studies suggest that Compound X interacts with a specific enzyme or receptor. Computational modeling predicts binding to a key protein involved in cell signaling pathways. Further biochemical assays are necessary to elucidate its precise target and downstream effects. Potential therapeutic indications include cancer, inflammation, or metabolic disorders .
properties
IUPAC Name |
5-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O3S/c1-9-7-14-18(29-9)21-12(4)25(19(14)27)23-17(26)15-6-5-13(28-15)8-24-11(3)16(20)10(2)22-24/h5-7H,8H2,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXFPHNLKCKCIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=C(N(C2=O)NC(=O)C3=CC=C(O3)CN4C(=C(C(=N4)C)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 4-chloro-3-[(methoxyacetyl)amino]benzoate](/img/structure/B3483387.png)
![4-[(butylamino)methyl]benzoic acid hydrochloride](/img/structure/B3483391.png)
![1-[5-(ethylthio)-2-thienyl]-N,N-dimethylmethanamine](/img/structure/B3483394.png)
![N-(2-ethoxyphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B3483398.png)

![2-{5-bromo-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B3483424.png)
![2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-pyridinylmethyl)acetamide](/img/structure/B3483426.png)
![5-bromo-3-[2-(1-naphthylimino)-4-oxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3483427.png)

![N-(2,5-dichlorophenyl)-4-[(4-nitrophenoxy)methyl]benzamide](/img/structure/B3483451.png)
![1-(diphenylmethyl)-4-[(2-nitrophenyl)acetyl]piperazine](/img/structure/B3483455.png)

![N-{[(3-hydroxyphenyl)amino]carbonothioyl}-2-phenyl-4-quinolinecarboxamide](/img/structure/B3483480.png)